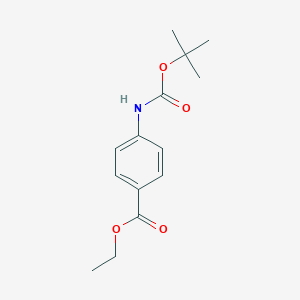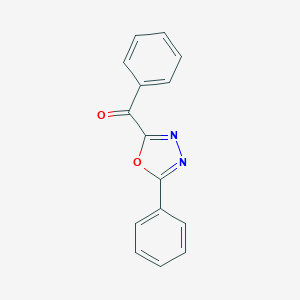
Phenyl-(5-phenyl-1,3,4-oxadiazol-2-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Benzoyl-5-phenyl-1,3,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family. This compound is characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom. The presence of benzoyl and phenyl groups attached to the oxadiazole ring enhances its chemical stability and biological activity. Oxadiazoles are known for their diverse applications in medicinal chemistry, material science, and organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzoyl-5-phenyl-1,3,4-oxadiazole typically involves the cyclization of benzophenone hydrazide. One common method includes the reaction of benzophenone hydrazide with an appropriate carboxylic acid or its derivative under dehydrating conditions. For instance, the use of phosphorus oxychloride (POCl₃) as a dehydrating agent can facilitate the cyclization process .
Industrial Production Methods: Industrial production of 2-Benzoyl-5-phenyl-1,3,4-oxadiazole may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis process.
化学反応の分析
Types of Reactions: 2-Benzoyl-5-phenyl-1,3,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring into other functional groups.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while substitution reactions can introduce various functional groups into the aromatic rings .
科学的研究の応用
2-Benzoyl-5-phenyl-1,3,4-oxadiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound exhibits significant biological activity, including antibacterial, antifungal, and anticancer properties.
Medicine: Due to its biological activity, it is explored as a potential therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as polymers and dyes, due to its stability and reactivity
作用機序
The mechanism of action of 2-Benzoyl-5-phenyl-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. For instance, in its anticancer activity, the compound may induce apoptosis (programmed cell death) by targeting key proteins involved in cell cycle regulation, such as AKT serine/threonine kinase 1 (AKT1) and epidermal growth factor receptor (EGFR). The compound’s ability to form hydrogen bonds with receptor sites enhances its binding affinity and efficacy .
類似化合物との比較
5-Phenyl-1,3,4-oxadiazole-2-thiol: Known for its antimicrobial properties.
2-Phenyl-1,3,4-oxadiazoline-5-thione: Exhibits significant biological activity, including anticancer and antiviral effects
Uniqueness: 2-Benzoyl-5-phenyl-1,3,4-oxadiazole stands out due to its unique combination of benzoyl and phenyl groups, which enhance its chemical stability and biological activity. This makes it a versatile compound with applications across various fields, from medicinal chemistry to material science.
特性
CAS番号 |
19836-23-8 |
|---|---|
分子式 |
C15H10N2O2 |
分子量 |
250.25 g/mol |
IUPAC名 |
phenyl-(5-phenyl-1,3,4-oxadiazol-2-yl)methanone |
InChI |
InChI=1S/C15H10N2O2/c18-13(11-7-3-1-4-8-11)15-17-16-14(19-15)12-9-5-2-6-10-12/h1-10H |
InChIキー |
BQDNZODZBRVPBU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)C(=O)C3=CC=CC=C3 |
正規SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)C(=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



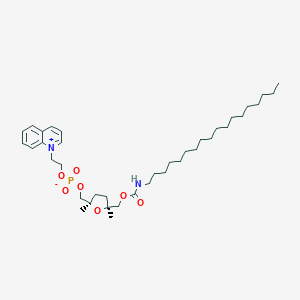
![3-[(2,5-Dimethylpyrrol-1-yl)methyl]pyridine](/img/structure/B9142.png)
![3-Methylfuro[2,3-b]pyridine](/img/structure/B9145.png)
![4-[2-(morpholin-4-ylmethyl)-2-nitrobutyl]morpholine;4-(2-nitrobutyl)morpholine](/img/structure/B9146.png)

![1-(6-bromo-9H-pyrido[3,4-b]indol-1-yl)-2-phenylethanone](/img/structure/B9150.png)
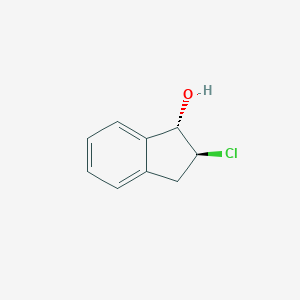
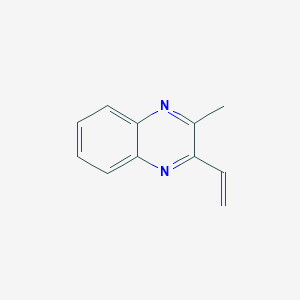
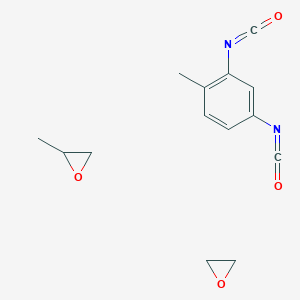

![Methyl 2,2,4,4-tetramethylbicyclo[1.1.0]butane-3-carboxylate](/img/structure/B9165.png)
![1-Bromo-2-methylbicyclo[1.1.0]butane](/img/structure/B9166.png)
